(2-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
Description
(2-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic arylpiperazine derivative featuring a 2-fluorophenyl group linked via a methanone bridge to a piperazine ring. The piperazine moiety is further substituted with a 4-methylthiazol-2-ylmethyl group. This compound’s hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. Its structural design is inspired by arylpiperazine scaffolds, which are known for modulating central nervous system (CNS) targets, including serotonin and dopamine receptors .
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS.ClH/c1-12-11-22-15(18-12)10-19-6-8-20(9-7-19)16(21)13-4-2-3-5-14(13)17;/h2-5,11H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBSQWQTJLYCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group and the piperazine ring. One common synthetic route includes the following steps:
Formation of the fluorophenyl group: : This can be achieved through the halogenation of benzene using fluorine gas or a fluorinating agent.
Preparation of the piperazine ring: : Piperazine can be synthesized from ethylenediamine through cyclization reactions.
Coupling of the fluorophenyl group with the piperazine ring: : This step often involves a nucleophilic substitution reaction, where the fluorophenyl group is reacted with the piperazine ring in the presence of a suitable catalyst.
Introduction of the methylthiazol moiety: : The final step involves the addition of the methylthiazol group to the piperazine ring, typically through a condensation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form fluorophenol derivatives.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like ammonia (NH3) and electrophiles like acyl chlorides can be employed.
Major Products Formed
Oxidation: : Fluorophenol derivatives.
Reduction: : Piperazine derivatives with different functional groups.
Substitution: : Substituted fluorophenyl and piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
The compound's structural features suggest potential activity against various cancer cell lines. Studies have indicated that thiazole derivatives exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. For instance, thiazole-containing compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .
2. Antimicrobial Activity
Research has demonstrated that thiazole derivatives possess antimicrobial properties. The presence of the thiazole moiety enhances the compound's ability to inhibit bacterial growth. In particular, compounds similar to (2-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride have shown effectiveness against gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics .
3. Neurological Disorders
The piperazine scaffold is known for its activity in treating neurological disorders. Compounds that incorporate piperazine have been explored for their effects on serotonin and dopamine receptors, which are crucial in managing conditions like depression and anxiety. The specific modification of introducing a fluorophenyl group may enhance receptor binding affinity and selectivity .
Pharmacological Insights
1. Receptor Modulation
Studies indicate that compounds with piperazine structures can act as agonists or antagonists at various G-protein coupled receptors (GPCRs). The incorporation of a thiazole ring may further modulate these interactions, leading to enhanced pharmacological profiles . This property is particularly relevant for developing drugs targeting psychiatric disorders.
2. Structure-Activity Relationship (SAR) Studies
The compound's unique structure allows researchers to conduct SAR studies to optimize its efficacy and reduce toxicity. By systematically modifying different parts of the molecule, researchers can identify key functional groups responsible for biological activity .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The compound’s structural and functional features are compared below with analogous arylpiperazine derivatives. Key differences in substituents, physicochemical properties, and synthesis routes are highlighted.
Structural Analogues
a. 4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351)
- Structure: Similar methanone core but substitutes the 4-methylthiazole group with a 3-chlorophenyl ring.
- Properties :
- Molecular weight: 318.78 g/mol
- logP: 3.456 (indicative of moderate lipophilicity)
- Hydrogen bond acceptors: 2
b. 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(4-methylphenoxy)ethanone Hydrochloride
- Structure: Shares the 4-methylthiazol-2-ylmethyl-piperazine moiety but replaces the 2-fluorophenyl-methanone with a 4-methylphenoxy-ethanone group.
- Implications: The ethanone linker and phenoxy group may reduce rigidity compared to the methanone bridge, affecting conformational stability .
c. Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37)
- Structure : Substitutes the 2-fluorophenyl and thiazole groups with a thiophene ring and trifluoromethylphenyl moiety.
- Synthesis : Prepared via HOBt/TBTU-mediated coupling, similar to the target compound’s synthesis .
- Implications : The trifluoromethyl group enhances electronegativity and metabolic stability, while the thiophene ring offers distinct electronic properties compared to thiazole .
Physicochemical and Pharmacokinetic Properties
*Estimated based on molecular formula. †Predicted using fragment-based methods. ‡Calculated from structural analogs.
Key Observations :
- The target compound’s thiazole-methyl group increases logP compared to Y030-1351, suggesting enhanced membrane permeability.
- MK37’s trifluoromethyl group elevates logP further, likely improving CNS penetration but risking off-target interactions .
Biological Activity
The compound (2-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications in treating neurological disorders and other diseases. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The molecular structure and properties of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 355.86 g/mol |
| Molecular Formula | C16H19ClFN3OS |
| LogP | 3.9606 |
| Polar Surface Area | 44.747 |
| Hydrogen Bond Acceptors | 4 |
The biological activity of the compound is primarily attributed to its interaction with various receptors and enzymes. In vitro studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involved in mood regulation and cognitive function. The thiazole moiety is known for its role in enhancing the bioactivity of compounds through multiple mechanisms, including:
- Receptor Binding: The compound exhibits affinity for serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.
- Enzymatic Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters in the synaptic cleft.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound across various models:
- Anticonvulsant Activity: Research indicates that derivatives of thiazole, similar to this compound, have shown significant anticonvulsant properties. For instance, certain thiazole-integrated compounds have demonstrated efficacy in reducing seizure frequency in animal models .
- Antimicrobial Activity: The compound's structure suggests potential antimicrobial properties. Preliminary tests have indicated that it may inhibit the growth of various bacterial strains, although further studies are needed to confirm these findings.
- Cytotoxicity Studies: In cancer research, compounds with similar structures have been evaluated for their cytotoxic effects against several cancer cell lines. The findings suggest that this compound could possess selective cytotoxicity against specific tumor types, warranting further investigation into its use as an anticancer agent .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study 1: A study involving a thiazole derivative showed significant inhibition of human cancer cell lines with an IC50 value lower than that of established chemotherapeutics like doxorubicin .
- Case Study 2: Another investigation focused on a structurally similar piperazine derivative demonstrated promising results in modulating serotonin receptor activity, providing insights into its potential use in treating depression and anxiety disorders .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (2-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves a multi-step process:
Piperazine functionalization : React piperazine with 4-methylthiazole-2-carbaldehyde via reductive amination to introduce the thiazolemethyl group .
Acylation : Couple the modified piperazine with 2-fluorobenzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the methanone backbone .
Salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
- Optimization : Control temperature (e.g., 60–80°C for acylation), solvent polarity (DMF for nucleophilic substitution), and stoichiometry (1:1.2 molar ratio of piperazine to benzoyl chloride). Monitor purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Structural confirmation :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for 2-fluorophenyl), piperazine methylene (δ 2.5–3.5 ppm), and thiazole protons (δ 6.8–7.1 ppm) .
- FT-IR : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and hydrochloride salt formation (N–H+ stretch at 2500–3000 cm⁻¹) .
- Purity analysis :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<2%) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, such as neurotransmitter receptors?
- Methodology :
Molecular docking : Use software like AutoDock Vina to model binding to dopamine D₂ or serotonin 5-HT₂A receptors, leveraging the piperazine-thiazole scaffold’s affinity for GPCRs .
MD simulations : Assess stability of ligand-receptor complexes in a solvated lipid bilayer over 100 ns to identify key residues (e.g., Asp³.³² in D₂ receptors) for hydrogen bonding .
- Validation : Compare predicted binding affinities (ΔG values) with experimental IC₅₀ data from radioligand assays .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. neuroleptic effects)?
- Hypothesis-driven approaches :
- Dose-response studies : Test the compound across a broad concentration range (1 nM–100 µM) in in vitro models (e.g., RAW 264.7 macrophages for anti-inflammatory activity vs. SH-SY5Y neurons for neuroleptic effects) .
- Off-target profiling : Screen against a panel of 50+ kinases and GPCRs to identify secondary targets that may explain divergent results .
- Data reconciliation : Use orthogonal assays (e.g., ELISA for cytokine suppression vs. patch-clamp electrophysiology for ion channel modulation) to confirm mechanism-specific effects .
Q. How does the hydrochloride salt form influence solubility and pharmacokinetic properties compared to the free base?
- Solubility testing :
- pH-solubility profile : Measure solubility in buffers (pH 1–7.4) to confirm enhanced aqueous solubility (>10 mg/mL at pH 1.2 due to protonation of piperazine) .
- PK studies :
- In vivo absorption : Administer the hydrochloride salt vs. free base in rodent models and quantify plasma exposure (AUC₀–₂₄h) via LC-MS/MS. The salt form typically shows 2–3× higher bioavailability due to improved dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
